N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide
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Overview
Description
N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cyanocyclobutyl group, a cyclopropyl group, a fluoro group, and a methoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with cyanide sources under basic conditions to form the cyanocyclobutyl group.
Introduction of the cyclopropyl group: The cyanocyclobutyl intermediate is then reacted with cyclopropylamine under acidic or basic conditions to introduce the cyclopropyl group.
Formation of the benzamide core: The resulting intermediate is then coupled with 4-fluoro-3-methoxybenzoic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The fluoro and methoxy groups on the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclobutyl)benzamide: Similar structure but lacks the cyclopropyl, fluoro, and methoxy groups.
N-(1-Cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide: Contains a methyl and isopropyl group instead of the cyclopropyl group.
N-(1-Cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Contains a thieno[2,3-b]pyridine ring instead of the benzamide core.
Uniqueness
N-(1-Cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro and methoxy groups enhances its lipophilicity and potential for membrane permeability, while the cyanocyclobutyl and cyclopropyl groups provide structural rigidity and stability.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-4-fluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-14-9-11(3-6-13(14)17)15(20)19(12-4-5-12)16(10-18)7-2-8-16/h3,6,9,12H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPLDYJHCAXUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N(C2CC2)C3(CCC3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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